N-Methyllindcarpine: Structural Elucidation, Chemical Properties, and Pharmacological Profile
N-Methyllindcarpine: Structural Elucidation, Chemical Properties, and Pharmacological Profile
This guide provides an in-depth technical analysis of N-Methyllindcarpine , an aporphine alkaloid characterized by its specific oxygenation pattern and pharmacological relevance as a kinase inhibitor probe.
Executive Summary
N-Methyllindcarpine (C₁₉H₂₁NO₄) is a tetracyclic aporphine alkaloid predominantly isolated from the Lauraceae and Siparunaceae families, specifically within the Lindera and Siparuna genera. Chemically, it is the N-methylated derivative of lindcarpine, distinguished by a 1,10-dimethoxy-2,11-dihydroxy substitution pattern on the aporphine scaffold.
While many aporphines exhibit broad cytotoxicity, N-Methyllindcarpine serves as a critical structure-activity relationship (SAR) probe in kinase research. Studies indicate that the N-methyl group significantly modulates its affinity for dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), offering insights into the steric and electronic requirements for selective kinase inhibition.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following table consolidates the core chemical data for N-Methyllindcarpine.
| Property | Data |
| Chemical Name | N-Methyllindcarpine |
| IUPAC Name | (6S)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
| CAS Registry Number | 14028-97-8 |
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.38 g/mol |
| Monoisotopic Mass | 327.1471 Da |
| Chemical Class | Aporphine Alkaloid (Isoquinoline derivative) |
| Physical State | Pale yellow amorphous powder or needles |
| Solubility | Soluble in CHCl₃, MeOH, DMSO; insoluble in water |
Structural Elucidation & Spectral Analysis[1][3][4][5][10][13][14]
The identification of N-Methyllindcarpine relies on distinguishing its specific regiochemistry from other common aporphines like boldine or isocorydine. The 1,10-dimethoxy-2,11-dihydroxy pattern is the defining structural feature.
Nuclear Magnetic Resonance (NMR) Diagnostics
Expert analysis of the ¹H and ¹³C NMR spectra reveals the following diagnostic signals that confirm the structure:
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N-Methyl Group: A sharp singlet typically observed at δ 2.50–2.55 ppm in CDCl₃. This signal distinguishes it from the parent nor-alkaloid, lindcarpine.
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Ring D Substitution (C-8, C-9, C-10, C-11):
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The presence of substituents at C-10 and C-11 leaves protons H-8 and H-9 unsubstituted.
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These protons appear as an AB system (two doublets) with an ortho-coupling constant of J ≈ 8.0 Hz , typically found between δ 6.80 and 7.10 ppm . This confirms the 10,11-substitution pattern, ruling out 9,10-substituted isomers where H-8 and H-11 would appear as singlets.
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Ring A Substitution (C-1, C-2, C-3):
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With substituents at C-1 and C-2, only H-3 remains.
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H-3 appears as a singlet in the aromatic region (δ ~6.6 ppm ).
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Methoxyl Groups: Two distinct singlets (3H each) around δ 3.70–3.90 ppm , corresponding to the methoxy groups at C-1 and C-10.
Mass Spectrometry[10][15]
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ESI-MS/HRMS: Exhibits a protonated molecular ion peak [M+H]⁺ at m/z 328.15 , consistent with the formula C₁₉H₂₁NO₄.
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Fragmentation: Characteristic loss of methylamine (CH₃NH₂) or methanol (CH₃OH) fragments is often observed in MS/MS spectra, typical of the aporphine skeleton.
Biosynthetic Context
N-Methyllindcarpine is derived from the benzylisoquinoline pathway. The biosynthesis proceeds through the oxidative coupling of a reticuline-type precursor. The following diagram illustrates the logical flow from the primary precursor to the aporphine scaffold.
Figure 1: Proposed biosynthetic pathway of N-Methyllindcarpine from L-Tyrosine, highlighting the critical oxidative coupling step that forms the aporphine tetracyclic core.
Experimental Protocol: Isolation & Purification
To ensure scientific integrity, the following protocol describes a standard acid-base extraction method suitable for isolating aporphine alkaloids from plant bark (e.g., Lindera pipericarpa or Siparuna guianensis).
Reagents Required
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Solvents: Ethanol (95%), HCl (2%), NH₄OH (25%), Chloroform (CHCl₃) or Dichloromethane (DCM).
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Stationary Phase: Silica gel 60 (0.040–0.063 mm) for column chromatography.
Step-by-Step Workflow
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Extraction:
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Macerate dried, powdered bark (1 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.
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Filter and concentrate the extract under reduced pressure (rotary evaporator) to obtain a crude residue.
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Acid-Base Partitioning (The "Cleanup"):
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Resuspend the crude residue in 2% HCl (500 mL). Stir for 2 hours.
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Filter to remove non-alkaloidal lipids and chlorophyll (insoluble in acid).
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Wash the acidic filtrate with DCM (3 x 200 mL) to remove neutral impurities. Discard the organic (DCM) layer.
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Alkaloid Liberation:
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Basify the aqueous phase to pH 9–10 using NH₄OH .
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Extract the liberated free-base alkaloids into CHCl₃ (4 x 250 mL).
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Dry the combined CHCl₃ layers over anhydrous Na₂SO₄ and evaporate to dryness to yield the Total Alkaloid Fraction (TAF) .
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Chromatographic Isolation:
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Subject the TAF to column chromatography on Silica gel.
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Elution Gradient: Start with CHCl₃:MeOH (100:0) and gradually increase polarity to (90:10).
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Monitoring: Check fractions via TLC (Silica gel F254). N-Methyllindcarpine typically elutes in mid-polarity fractions.
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Visualization: Dragendorff’s reagent (orange spots indicate alkaloids).
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Figure 2: Isolation workflow for aporphine alkaloids from plant matrices.
Pharmacological Profile: Kinase Inhibition & SAR
Recent research has positioned aporphine alkaloids as potential inhibitors of cyclin-dependent kinases (CDKs) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs), which are implicated in neurodegenerative diseases (Down syndrome, Alzheimer's) and cancer.
Structure-Activity Relationship (SAR)
A pivotal study screening Siparuna alkaloids revealed a critical insight regarding N-Methyllindcarpine:
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DYRK1A Inhibition: While several non-methylated aporphines (e.g., lysicamine, liriodenine) showed moderate inhibition of DYRK1A (IC₅₀ in the low micromolar range), N-Methyllindcarpine was inactive (IC₅₀ > 30 µM).
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Mechanism: The presence of the bulky N-methyl group at position 6 appears to be detrimental to the binding interaction within the ATP-binding pocket of DYRK1A.
This makes N-Methyllindcarpine an excellent negative control or selectivity filter in drug discovery campaigns targeting this kinase family.
References
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PubChem. (n.d.). Lindcarpine (CID 101289740).[1] National Library of Medicine. Retrieved from [Link]
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Leal, C. M., et al. (2013). "Natural Aristolactams and Aporphine Alkaloids as Inhibitors of CDK1/Cyclin B and DYRK1A." Marine Drugs, 11(11), 4434–4448. Retrieved from [Link]
- Castilho, C. V., et al. (2005). "Alkaloids from Siparuna guianensis." Biochemical Systematics and Ecology, 33(9), 961-963.
